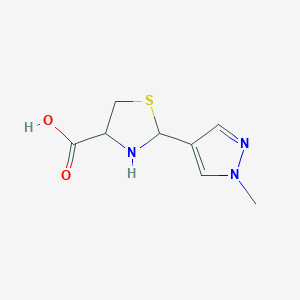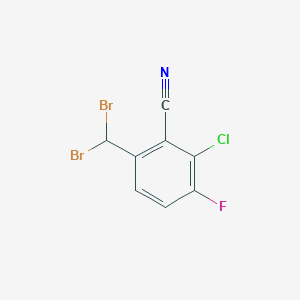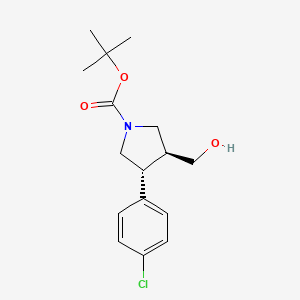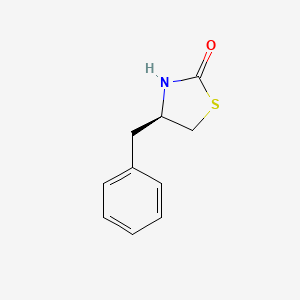
(R)-4-Benzyl-1,3-thiazolidine-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-4-Benzyl-1,3-thiazolidine-2-one is a derivative of the thiazolidinone family, a class of heterocyclic compounds that have garnered interest due to their diverse biological activities and potential therapeutic applications. These compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms.
Synthesis Analysis
The synthesis of thiazolidinone derivatives often involves key intermediates that are further reacted to produce a variety of substituted compounds. For instance, 4-thiazolidinones can be used as intermediates for the synthesis of 2-arylimino-5-arylidene-4-thiazolidinones through nucleophilic addition reactions with arylidene malononitrile . Additionally, reactions with DMF-DMA can yield corresponding enamines, which can further react with heterocyclic amines to afford polyfunctionally substituted fused pyrimidine derivatives . An unexpected formation of 2-aryl-3-benzyl-1,3-thiazolidin-4-ones has been reported when L-valine, arenealdehydes, mercaptoacetic acid, and DIPEA are reacted together .
Molecular Structure Analysis
The molecular structure of thiazolidinone derivatives can be elucidated using techniques such as X-ray crystallography. For example, the crystal and molecular structures of certain thiazolidine derivatives have been investigated, revealing the existence of intramolecular C(sp2)–H∙∙∙S hydrogen bonds . The thiazolidine rings can adopt various conformations, such as a "pincer" conformation, and can form layered structures in the crystal through hydrogen bonding .
Chemical Reactions Analysis
Thiazolidinone derivatives can undergo various chemical reactions. For instance, they can react with benzenediazonium chloride to afford arylhydrazones . Schiff bases formed from reactions with various aromatic aldehydes can be treated with thioacetic acid to yield thiazolidinone derivatives . The reactivity of these compounds can be influenced by the presence of substituents on the thiazolidine ring, which can affect their sensitivity to nucleophilic or electrophilic attacks .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinone derivatives are influenced by their molecular structure. The presence of substituents can affect their antiproliferative activity against human cancer cell lines, as seen in the case of novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives . The importance of the nitro group on the thiazolidinone moiety and the position of the substituted aryl ring have been confirmed to play a dominant role in antiproliferative activity . Furthermore, the hypoglycemic and hypolipidemic activities of these compounds have been evaluated, with certain derivatives exhibiting favorable properties in terms of activity and toxicity .
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis : The crystal structure of thiazolidine-4-one derivatives, closely related to (R)-4-Benzyl-1,3-thiazolidine-2-one, has been studied, revealing the planarity of the central thiazolidine ring and its angles with adjacent benzene rings, which is crucial for understanding its chemical properties and interactions (Moreno-Fuquen et al., 2014).
Molecular Structure and Hydrogen Bond Analysis : Investigations into the molecular structure of thiazolidine derivatives have shown the presence of intramolecular C-H⋯S and C-H⋯N contacts, with implications for understanding hydrogen bonding in these compounds (Domagała et al., 2004).
Synthesis and Bioactivity Screening : Research into the synthesis and bioactivity of thiazolidin-4-one compounds, which includes structures similar to (R)-4-Benzyl-1,3-thiazolidine-2-one, has shown promising antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Ayyash & Hammady, 2020).
Inhibition of Matrix Metalloproteinases (MMPs) : Studies on 4-thiazolidinone derivatives have demonstrated their ability to inhibit MMPs, which are involved in tissue damage and inflammatory processes. This suggests potential applications in addressing inflammation and wound healing (Incerti et al., 2018).
Review of Biological Activities : A comprehensive review of the chemistry and biological activities of 1,3-thiazolidin-4-ones, including compounds like (R)-4-Benzyl-1,3-thiazolidine-2-one, has been conducted. This review underscores the significance of these compounds in medicinal chemistry and their diverse biological properties (Cunico et al., 2008).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding the precautions that need to be taken while handling, storing, and disposing of the compound.
Zukünftige Richtungen
This involves predicting or suggesting further studies that could be done with the compound. This could be based on the compound’s properties, its potential uses, or any interesting observations made during the analysis.
Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a less-known compound, some of this information might not be available. For a more detailed analysis, you may need to consult a specialist or conduct laboratory experiments.
Eigenschaften
IUPAC Name |
(4R)-4-benzyl-1,3-thiazolidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOTCRDXCVRFUOW-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)S1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](NC(=O)S1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-4-Benzyl-1,3-thiazolidine-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(E)-2-phenylvinyl]-1H-pyrazole-4-carbaldehyde](/img/structure/B1344949.png)
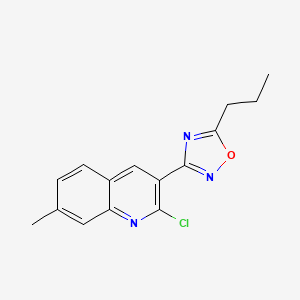





![4-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1344962.png)
![2-[(3-Fluorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B1344963.png)
![4-[(2-Chloro-4-fluorobenzyl)oxy]-3-ethoxybenzoic acid](/img/structure/B1344964.png)
![3-Methoxy-2-[(3-methylbenzyl)oxy]benzoic acid](/img/structure/B1344965.png)
